molecular formula C7H5BrClNO2 B567738 Methyl 5-bromo-6-chloropicolinate CAS No. 1214353-79-3

Methyl 5-bromo-6-chloropicolinate

Cat. No. B567738
M. Wt: 250.476
InChI Key: WCWGHRWBXIRYFR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-chloropicolinate is a chemical compound with the molecular formula C7H5BrClNO2 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of Methyl 5-bromo-6-chloropicolinate is 250.48 . The InChI Key is WINGWVOUOFMOJQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 5-bromo-6-chloropicolinate is an off-white to pale-yellow to yellow-brown to brown solid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Agricultural Soil Fumigant : Methyl bromide, a related compound, is widely used in agriculture as a soil fumigant. Studies have shown significant volatilization losses of methyl bromide from treated fields, raising concerns about its environmental impact (Majewski et al., 1995).

  • Antimicrobial and Antimalarial Applications : Compounds related to Methyl 5-bromo-6-chloropicolinate, such as 6-bromoaplysinopsin, have shown significant antimalarial and antimycobacterial activity in vitro (Hu et al., 2002).

  • Organic and Coordination Chemistry : The halomethylation of salicylaldehydes, which are structurally similar to Methyl 5-bromo-6-chloropicolinate, has been used to attach functional arms for applications in organic and coordination chemistry (Wang et al., 2006).

  • Alternatives to Methyl Bromide : Research on chemical alternatives to methyl bromide for soil fumigation has highlighted the need for compounds with a broad spectrum of activity. Methyl 5-bromo-6-chloropicolinate could potentially be explored in this context (Duniway, 2002).

  • Antiviral Activity : Similar compounds, like 5-substituted 2,4-diaminopyrimidines, have shown marked inhibitory activity against retrovirus replication, highlighting their potential in antiviral therapies (Hocková et al., 2003).

  • Anaerobic Bacterial Transformations : Certain halogenated aromatic aldehydes, similar in structure to Methyl 5-bromo-6-chloropicolinate, have been shown to undergo transformations by anaerobic bacteria, indicating potential environmental applications (Neilson et al., 1988).

  • Antitumor Drug Synthesis : The compound has been used as an intermediate in the synthesis of antitumor drugs like Sorafenib, demonstrating its utility in pharmaceutical chemistry (Jian-wen, 2012).

Safety And Hazards

Methyl 5-bromo-6-chloropicolinate is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

methyl 5-bromo-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWGHRWBXIRYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673231
Record name Methyl 5-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-6-chloropicolinate

CAS RN

1214353-79-3
Record name Methyl 5-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-pyridine-2-carboxylic acid methyl ester (CAN 29682-15-3, 50 g, 0.23 mol) and m-CPBA (CAN 937-14-4, 80 g, 0.46 mol) in 400 mL dry methylene chloride was heated to 60° C. for 20 h. After that, the mixture was quenched with saturated sodium sulfite solution and extracted with ethyl acetate (2×200 mL). The organic layer was washed with brine (2×200 mL) and evaporated to dryness. The residue was purified by column chromatography (silica gel, 300 g, eluting with 15% ethyl acetate in petroleum ether) to obtain a brown oil. The brown oil, 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide (30 g, 0.13 mol) was added into phosphoryl trichloride (CAN 10025-87-3, 80 mL) at 0° C. over 1 h, then the mixture was heated to 95° C. for 1 h. After that the mixture was evaporated to dryness, the residue was dissolved in water (50 mL), extracted with ethyl acetate (3×50 mL) and the organic layer was evaporated to dryness to obtain the product as a white solid (19 g, 59%); MS (EI): m/e=249.9 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods II

Procedure details

To 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide (22.0 g) was added phosphoryl chloride (40.0 ml), and the mixture was stirred at 90° C. for 10 min. The reaction mixture was cooled to room temperature and poured into ice water. The reaction mixture was extracted with ethyl acetate, and the extract was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (16.0 g) as a white amorphous solid. This compound was used for the next step without further purification.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
R Slavik, U Grether, A Müller Herde… - Journal of medicinal …, 2015 - ACS Publications
As part of our efforts to develop CB2 PET imaging agents, we investigated 2,5,6-substituted pyridines as a novel class of potential CB2 PET ligands. A total of 21 novel compounds were …
Number of citations: 70 pubs.acs.org

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